![molecular formula C23H23FN4O5S B1241853 7-[4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B1241853.png)
7-[4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSFQ-105 is a small molecule drug that belongs to the class of fluoroquinolones. It is known for its potent antibacterial activity, particularly against Gram-positive bacteria. The compound was initially developed by Hoffmann-La Roche, Inc. and targets bacterial DNA gyrase, an enzyme crucial for bacterial DNA replication .
Preparation Methods
The synthesis of NSFQ-105 involves the modification of ciprofloxacin by adding a benzenesulfonylamido group to the C-7 piperazinyl ring. This modification enhances its antibacterial activity. The synthetic route typically involves the following steps:
Starting Material: Ciprofloxacin is used as the starting material.
Reaction with Benzenesulfonyl Chloride: Ciprofloxacin is reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the benzenesulfonyl derivative.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain NSFQ-105 in its pure form.
Chemical Reactions Analysis
NSFQ-105 undergoes several types of chemical reactions, including:
Oxidation: NSFQ-105 can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: NSFQ-105 can undergo substitution reactions, particularly at the benzenesulfonyl group, to form different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.
Scientific Research Applications
NSFQ-105 has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of fluoroquinolone antibiotics.
Biology: NSFQ-105 is used to study bacterial DNA replication and the mechanisms of antibiotic resistance.
Medicine: The compound has potential therapeutic applications in the treatment of bacterial infections, particularly those caused by Gram-positive bacteria.
Mechanism of Action
NSFQ-105 exerts its antibacterial effects by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication. The compound binds to the DNA gyrase-DNA complex, preventing the supercoiling of DNA and thereby inhibiting bacterial cell division. This mechanism is similar to other fluoroquinolones, but the addition of the benzenesulfonylamido group enhances its potency and target specificity .
Comparison with Similar Compounds
NSFQ-105 is structurally related to ciprofloxacin but has enhanced activity due to the addition of the benzenesulfonylamido group. Similar compounds include:
Ciprofloxacin: A widely used fluoroquinolone antibiotic.
Levofloxacin: Another fluoroquinolone with a broad spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Sparfloxacin: A dual-target fluoroquinolone similar to NSFQ-105.
NSFQ-105 stands out due to its enhanced activity against ciprofloxacin-resistant strains and its dual-target mechanism, making it a valuable compound in the fight against antibiotic resistance .
Properties
Molecular Formula |
C23H23FN4O5S |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
7-[4-(4-aminophenyl)sulfonylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C23H23FN4O5S/c24-19-11-17-20(28(15-3-4-15)13-18(22(17)29)23(30)31)12-21(19)26-7-9-27(10-8-26)34(32,33)16-5-1-14(25)2-6-16/h1-2,5-6,11-13,15H,3-4,7-10,25H2,(H,30,31) |
InChI Key |
LHQCNYXFOFNLNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)N)F)C(=O)O |
Synonyms |
1-cyclopropyl-6-fluoro-1,4-dihydro-7-(4-((4-aminophenyl)sulfonyl)-1-piperazinyl)-4-oxo-3-quinoline carboxylic acid NSFQ 105 NSFQ-105 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


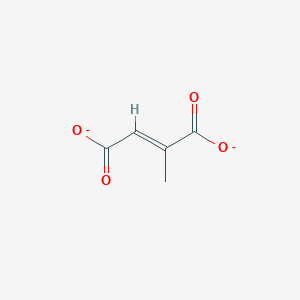
![N-[3-[(1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)methylamino]-3-oxopropyl]-3-methoxybenzamide](/img/structure/B1241772.png)
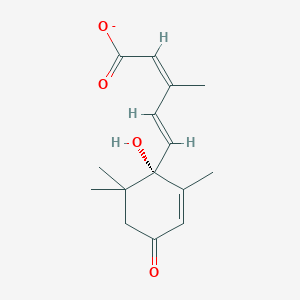
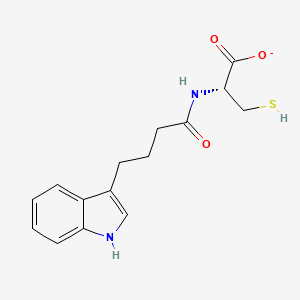
![1-[(4-Chlorophenyl)methyl]-4-(4-phenyl-1-piperazinyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1241779.png)
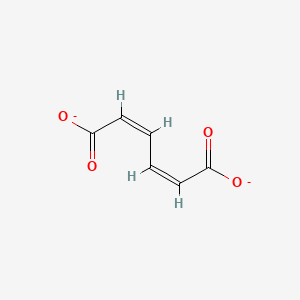
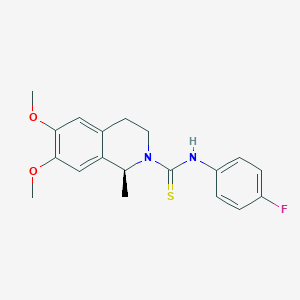
![3-(3,4-Dihydroxyphenyl)-8H-thieno[2,3-b]pyrrolidine-8-one](/img/structure/B1241788.png)
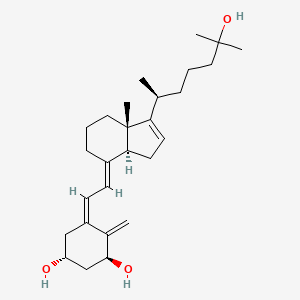
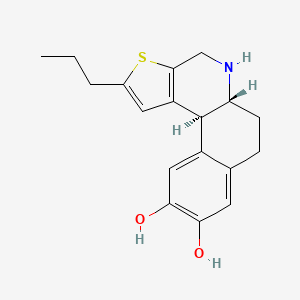
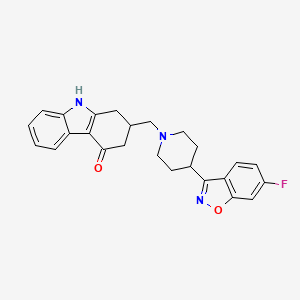
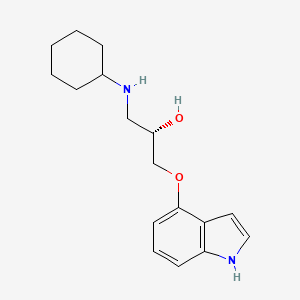
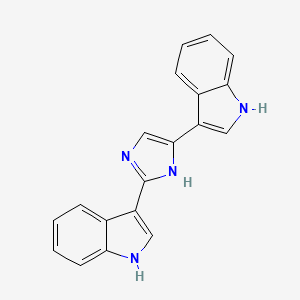
![(+)-(R)-4-[3,4-dioxo-2-(1,2,2-trimethyl-propylamino)-cyclobut-1-enylamino]-3-ethylbenzonitrile](/img/structure/B1241797.png)
